molecular formula C11H9NO3 B13665663 Methyl 3-hydroxyisoquinoline-4-carboxylate

Methyl 3-hydroxyisoquinoline-4-carboxylate

Cat. No.: B13665663
M. Wt: 203.19 g/mol
InChI Key: DYCVZYQOFTZNBN-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyisoquinoline-4-carboxylate is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxyisoquinoline-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a modified Larock method enables a one-pot synthesis of substituted quinolines via a Heck reaction of 2-bromoanilines and allylic alcohols followed by dehydrogenation with diisopropyl azodicarboxylate . Another method involves the use of visible-light-mediated aerobic dehydrogenation reactions, which provide a variety of substituted quinolines, indoles, quinoxalines, and 3,4-dihydroisoquinolines .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient methodologies. These methods often utilize commercially available reagents and catalysts to ensure high yields and purity. For example, the use of cobalt oxide as a catalyst for aerobic dehydrogenation of various tetrahydroquinolines to the corresponding quinolines under mild conditions has been reported .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxyisoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Methyl 3-hydroxyisoquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxyisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, isoquinoline derivatives are known to interact with the central nervous system, exhibiting effects such as analgesia and sedation .

Comparison with Similar Compounds

Methyl 3-hydroxyisoquinoline-4-carboxylate can be compared with other similar compounds, such as:

    Isoquinoline: The parent compound, which lacks the hydroxyl and carboxylate groups.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

    Indole: Another heterocyclic compound with a similar aromatic structure but different nitrogen placement.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and exhibit unique biological activities compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for synthetic chemists and researchers exploring new therapeutic agents and industrial applications.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 3-oxo-2H-isoquinoline-4-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-8-5-3-2-4-7(8)6-12-10(9)13/h2-6H,1H3,(H,12,13)

InChI Key

DYCVZYQOFTZNBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=CC2=CNC1=O

Origin of Product

United States

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